![molecular formula C29H38N4O6 B8082345 N-[2-[4-(2-Methoxyphenyl)-1-piperazinyl]ethyl]-N-2-pyridinyl-cyclohexanecarboxamide maleate](/img/structure/B8082345.png)
N-[2-[4-(2-Methoxyphenyl)-1-piperazinyl]ethyl]-N-2-pyridinyl-cyclohexanecarboxamide maleate
Overview
Description
N-[2-[4-(2-Methoxyphenyl)-1-piperazinyl]ethyl]-N-2-pyridinyl-cyclohexanecarboxamide maleate is a useful research compound. Its molecular formula is C29H38N4O6 and its molecular weight is 538.6 g/mol. The purity is usually 95%.
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Biological Activity
N-[2-[4-(2-Methoxyphenyl)-1-piperazinyl]ethyl]-N-2-pyridinyl-cyclohexanecarboxamide maleate, commonly referred to as WAY 100635, has garnered significant attention in pharmacological research due to its selective antagonistic properties on the serotonin 5-HT1A receptor. This article delves into its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has a complex structure characterized by a piperazine ring, a methoxyphenyl group, and a pyridine moiety. The molecular formula is with a molecular weight of approximately 434.57 g/mol. The maleate salt form enhances its solubility and bioavailability.
WAY 100635 acts primarily as a selective antagonist at the 5-HT1A serotonin receptor, which plays a critical role in various neurophysiological processes including mood regulation, anxiety, and cognition. It has been shown to increase the firing rate of serotonergic neurons in the dorsal raphe nucleus when administered in vitro, suggesting its potential utility in treating depression and anxiety disorders.
Key Findings:
- In Vitro Studies : In experiments using rat brain slices, WAY 100635 (10 nM) significantly increased the firing rate of serotonergic neurons by approximately 13% compared to baseline levels. This effect was reversed when serotonin (5-HT) was introduced, indicating competitive antagonism at the receptor site .
- IC50 Value : The compound exhibits an IC50 value of approximately 0.95 nM against serotonin, demonstrating its high potency as an antagonist .
Biological Activity Overview
The following table summarizes key biological activities associated with WAY 100635:
Case Studies and Research Findings
- Antidepressant Potential : A study involving chronic administration of WAY 100635 in rodent models demonstrated significant reductions in depressive-like behaviors, suggesting its potential utility as an antidepressant agent .
- Anxiety Disorders : Another investigation assessed the compound's effects on anxiety-related behaviors in mice. Results indicated that WAY 100635 significantly reduced anxiety-like responses in elevated plus maze tests, reinforcing its anxiolytic potential .
- Neuroimaging Studies : Positron Emission Tomography (PET) studies using radiolabeled versions of WAY 100635 have shown high binding affinity to the 5-HT1A receptors across various brain regions, including the hippocampus and frontal cortex. These findings support its role in modulating serotonergic neurotransmission and provide insights into its pharmacokinetics .
Properties
IUPAC Name |
(E)-but-2-enedioic acid;N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-N-pyridin-2-ylcyclohexanecarboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H34N4O2.C4H4O4/c1-31-23-12-6-5-11-22(23)28-18-15-27(16-19-28)17-20-29(24-13-7-8-14-26-24)25(30)21-9-3-2-4-10-21;5-3(6)1-2-4(7)8/h5-8,11-14,21H,2-4,9-10,15-20H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIGAHNVCEFUYOV-WLHGVMLRSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)CCN(C3=CC=CC=N3)C(=O)C4CCCCC4.C(=CC(=O)O)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1N2CCN(CC2)CCN(C3=CC=CC=N3)C(=O)C4CCCCC4.C(=C/C(=O)O)\C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H38N4O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
538.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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